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Compound of Interest

Compound Name: 4-Amino-2,6-Dl-tert-butylphenol

Cat. No.: B1582558

An In-depth Technical Guide to 4-Amino-2,6-DI-tert-butylphenol: History, Synthesis, and
Applications

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,6-di-tert-butylphenol,
a sterically hindered phenol of significant industrial and research interest. The narrative traces
its origins from the broader development of phenolic antioxidants, details the evolution of its
chemical synthesis from historical methods to modern, high-yield protocols, and elucidates its
core mechanism of action as a radical scavenger. Key physicochemical and spectroscopic data
are presented for practical laboratory use. Furthermore, this guide explores its primary
applications as a crucial antioxidant intermediate and its emerging role as a valuable scaffold in
the field of drug discovery and development. The content is structured to provide researchers,
scientists, and drug development professionals with both foundational knowledge and field-
proven insights into this versatile molecule.

The Genesis of a Molecule: A History of Steric
Hindrance

The discovery and application of 4-Amino-2,6-di-tert-butylphenol are intrinsically linked to the
broader history of industrial chemistry and the challenge of preventing oxidative degradation in
organic materials. In the mid-20th century, with the rapid growth of the polymer and
petrochemical industries, the need for effective antioxidants became paramount. Early research
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identified phenols as potent radical scavengers, but their utility was often limited by self-
reactivity and volatility.

The breakthrough came with the concept of "steric hindrance." Scientists discovered that by
flanking the hydroxyl group of a phenol with bulky alkyl groups, such as tert-butyl groups, the
resulting molecule's stability and antioxidant efficacy were dramatically enhanced.[1] This
structural modification serves two primary purposes: it sterically shields the hydroxyl group,
preventing unwanted side reactions, and it stabilizes the phenoxy radical formed after
hydrogen donation, thereby terminating oxidative chain reactions more efficiently.[2] The
industrial production of butylated hydroxytoluene (BHT), a well-known hindered phenolic
antioxidant, began in the 1940s and set the stage for the development of a wide array of
derivatives with tailored properties.[3] 4-Amino-2,6-di-tert-butylphenol emerged from this
legacy as a bifunctional molecule, combining the proven antioxidant capacity of a hindered
phenol with the reactive potential of an aromatic amine, making it a valuable intermediate for
more complex stabilizers and functional molecules.

Synthesis: An Evolution in Chemical Strategy

The synthesis of 4-Amino-2,6-di-tert-butylphenol is a classic example of process optimization
in organic chemistry, moving from harsh, low-yield methods to efficient, environmentally
conscious protocols. The universally adopted strategy involves a two-step sequence starting
from the readily available 2,6-di-tert-butylphenol.

Historical Synthetic Route: Nitration and Reduction

Early synthetic approaches involved the direct nitration of the starting phenol at the para-
position, followed by reduction of the resulting nitro group.

 Nitration: This step typically employed strong nitric acid. However, the reaction conditions
were harsh, often requiring long reaction times (up to 10 hours) and producing a variety of
side products. The workup was cumbersome and the yield was often modest, around 81.7%.

[4]

o Reduction: The subsequent reduction of the nitro group to an amine was commonly achieved
using metal reductants, such as Zinc (Zn) powder in the presence of calcium chloride
(CaCl2). This method suffered from high reaction temperatures (80°C), long durations (8
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hours), and significant environmental drawbacks, including difficult filtration and metal waste
generation, with yields around 80.6%.[4]

The cumulative yield of this traditional pathway was only about 65-66%, rendering it unsuitable
for cost-effective and sustainable industrial production.[4]

Modern Optimized Synthesis: Nitrosation and Reduction

To overcome the limitations of the nitration route, a more elegant and efficient method was
developed, which has become the standard for both laboratory and industrial production. This
process involves nitrosation followed by a mild reduction.[4]

 Nitrosation: 2,6-di-tert-butylphenol is reacted with sodium nitrite in the presence of an acid
(e.q., sulfuric acid) under mild conditions to form 4-nitroso-2,6-di-tert-butylphenol. This
electrophilic aromatic substitution is highly selective for the para-position due to the directing
effects of the hydroxyl group and the steric bulk of the ortho tert-butyl groups.

e Reduction: The intermediate nitroso compound is then reduced to the target aminophenol. A
key innovation in modern protocols is the use of sodium hydrosulfite (sodium dithionite,
NazS204) as the reducing agent.[5] This reagent is effective, inexpensive, and avoids the
use of heavy metals.

This optimized pathway offers significant advantages:

High Yield: Overall yields for the two-step process can reach up to 99.0%.[4]

Mild Conditions: Reactions are typically run at or near room temperature.

Rapid Execution: Reaction times are significantly shorter than the older methods.

Environmental Friendliness: The process avoids harsh acids and polluting metal catalysts,
generating minimal waste.[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research
and development.
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Physical and Chemical Properties

The key physicochemical properties of 4-Amino-2,6-di-tert-butylphenol are summarized in

the table below.

Property Value Source
CAS Number 950-58-3 [6]
Molecular Formula C14H23NO [61[7]
Molecular Weight 221.34 g/mol [6][7]
Appearance White to off-white crystalline

solid
Melting Point 103-107 °C [8]
Boiling Point 309.3 £ 42.0 °C (Predicted) [8]
pKa 13.95 + 0.40 (Predicted) [8]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 2 [7]

Spectroscopic Data Interpretation

The structural features of 4-Amino-2,6-di-tert-butylphenol give rise to a characteristic

spectroscopic signature.

e 1H NMR Spectroscopy: In a typical *H NMR spectrum (in CDCIs), one would expect to see:

o Asinglet for the 18 protons of the two tert-butyl groups, likely around & 1.3-1.4 ppm.

o Asinglet for the two equivalent aromatic protons at & 6.8-7.0 ppm.

o A broad singlet for the two protons of the amino (-NH2) group, typically around & 3.2 ppm.

o Asinglet for the phenolic hydroxyl (-OH) proton, which can vary but may appear around &

5.7 ppm.
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e 13C NMR Spectroscopy: The 3C NMR spectrum would show distinct signals for the different
carbon environments:

o Signals for the methyl carbons of the tert-butyl groups (~6 30 ppm).
o Signals for the quaternary carbons of the tert-butyl groups (~d 34 ppm).

o Signals for the aromatic carbons, with distinct shifts for those bearing substituents versus
those with hydrogen atoms.

o The carbon bearing the hydroxyl group would be significantly downfield, as would the
carbon bearing the amino group.

o FTIR Spectroscopy: The key vibrational frequencies in an FTIR spectrum include:
o O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm~1.[9]

o N-H Stretch (Amine): Two distinct peaks for the symmetric and asymmetric stretching of
the primary amine, typically in the 3300-3500 cm~1 region.[9]

o C-H Stretch (Alkyl): Strong absorptions just below 3000 cm~1, in the 2850-2950 cm~1
range.[9]

o C=C Stretch (Aromatic): Absorptions in the 1500-1700 cm~1 region.[9]

e Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion
peak (M*) would be observed at m/z = 221. A prominent fragment corresponds to the loss of
a methyl group (M-15) at m/z = 206, which is a characteristic fragmentation pattern for
molecules containing tert-butyl groups.[10]

Core Functionality: The Antioxidant Mechanism

The primary application of 4-Amino-2,6-di-tert-butylphenol and its derivatives is rooted in
their ability to function as chain-breaking antioxidants. This process is highly efficient due to the
unique interplay of its functional groups.

The mechanism proceeds as follows:
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Initiation: An oxidative process begins when a free radical (Re), such as a peroxy radical, is
formed in an organic material.

Propagation: This highly reactive radical can then attack a stable organic molecule (R'-H),
abstracting a hydrogen atom and creating a new radical (R's), thus propagating a damaging
chain reaction.

Termination: The hindered phenol (ArOH) intervenes by donating its phenolic hydrogen atom
to the reactive radical (Re¢). This neutralizes the radical, terminating the chain reaction.

Stabilization: A relatively stable phenoxy radical (ArQe) is formed. The key to the high
efficiency of hindered phenols is the stability of this radical. The bulky ortho tert-butyl groups
prevent this radical from undergoing dimerization or other undesirable side reactions.[2]
Furthermore, the unpaired electron can be delocalized across the aromatic ring, further
enhancing its stability.
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Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of 4-Amino-2,6-di-
tert-butylphenol based on the modern optimized route.

Synthesis of 4-Amino-2,6-di-tert-butylphenol
This two-step procedure first prepares the 4-nitroso intermediate, which is then reduced in the

same pot or after isolation. The following is based on a well-established reduction protocol.[5]

Step 1: Synthesis of 4-nitroso-2,6-di-tert-butylphenol (This step is assumed to be completed,
yielding the starting material for the protocol below).
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Step 2: Reduction of 4-nitroso-2,6-di-tert-butylphenol
e Materials & Reagents:

o 4-nitroso-2,6-di-tert-butylphenol (17.6 g)

[¢]

5N Sodium Hydroxide (NaOH) solution (60 mL)

[e]

Deionized Water

o

Sodium Hydrosulfite (Sodium Dithionite, Na2S204) (52.2 g)

[¢]

Phosphorus Pentoxide (P4O10) for desiccation
e Equipment:

o Magnetic stirrer and stir bar

o

Reaction flask (500 mL or larger)

[¢]

Addition funnel (optional, for controlled addition)

Biuchner funnel and filter flask

[¢]

Vacuum desiccator

[e]

e Procedure:

o In the reaction flask, dissolve 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol in 60 mL of
5N sodium hydroxide and 120 mL of water. Stir until a homogeneous solution is formed.

o Separately, prepare a solution of 52.2 grams of sodium hydrosulfite in 220 mL of water.

o With vigorous stirring, add the sodium hydrosulfite solution to the nitroso-phenol solution
over a period of approximately 30 minutes. An exothermic reaction will occur, and the
temperature may rise to around 50-55°C.

o After the addition is complete, continue stirring the reaction mixture for an additional 2.5
hours at room temperature to ensure the reaction goes to completion. The product will
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precipitate out of the solution as a solid.

o Collect the solid product rapidly by vacuum filtration using a Bichner funnel.

o Wash the filter cake thoroughly with a generous amount of water (at least 400 mL) to
remove any residual inorganic salts.

o Dry the collected solid in a vacuum desiccator over phosphorus pentoxide until a constant
weight is achieved.

o Validation & Characterization:
o Expected Yield: High (typically >90%).

o Melting Point: The dried product should exhibit a melting point in the range of 103-108°C.
[5]

o Spectroscopy: Confirm the identity of the product using FTIR and *H NMR, comparing the
resulting spectra to reference data. The disappearance of the nitroso group signals and
the appearance of primary amine signals in the FTIR spectrum are key indicators of a
successful reaction.

Applications in Research and Drug Development

While its primary industrial role is as an antioxidant and a stabilizer intermediate for plastics,
rubbers, and oils, the unique structure of 4-Amino-2,6-di-tert-butylphenol makes it a molecule
of interest for drug development professionals.[4]

The presence of three key pharmacophoric features—a hydrogen-bond-donating phenol, a
basic/nucleophilic amine, and bulky lipophilic tert-butyl groups—provides a versatile scaffold for
building more complex molecules with potential therapeutic activity.

» Scaffold for Kinase Inhibitors: The aminophenol core is a recognized structure in the design
of kinase inhibitors. Derivatives of 4-amino-2-(thio)phenol have been synthesized and shown
to inhibit protein kinase B/AKT and ABL tyrosine kinase, which are important targets in
cancer therapy.[11] The aminophenol moiety can form crucial hydrogen bonds within the
ATP-binding pocket of these enzymes.
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e Anti-inflammatory and Antiviral Agents: Sterically hindered phenols are known to possess
anti-inflammatory and antiviral properties. The ability to scavenge reactive oxygen species
(ROS) is a key mechanism for mitigating inflammation. The amino group provides a
convenient chemical handle to attach other functional groups, allowing for the synthesis of
libraries of compounds for screening against various viral and inflammatory targets.

o Neuroprotection: Oxidative stress is a major contributor to neurodegenerative diseases. The
core antioxidant property of the hindered phenol structure is being explored for
neuroprotective applications. Derivatives have been shown to protect neuronal cells from
glutamate-induced oxidative toxicity.[2]

» Anti-allergy Applications: Patents have been filed for p-aminophenol derivatives for use in
medicaments to treat allergies, such as asthma. These compounds are believed to act as
inhibitors of leukotriene formation, which are key mediators in allergic and inflammatory
responses.|[12]

/l Main Compound ATBP [label="4-Amino-2,6-di-tert-butylphenol\n(Core Scaffold)",
fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

/l Structural Features Phenol [label="Phenolic -OH\n(H-bond Donor, Radical Scavenger)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amino -NH2\n(Basic Center,
Synthetic Handle)", fillcolor="#F1F3F4", fontcolor="#202124"]; TButyl [label="tert-Buty!
Groups\n(Steric Hindrance, Lipophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"];

Il Properties & Applications Antioxidant [label="Antioxidant Activity", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; DrugScaffold [label="Drug Discovery Scaffold", fillcolor="#FBBC05",
fontcolor="#202124"]; Kinaselnhib [label="Kinase Inhibition", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Antiinflam [label="Anti-inflammatory", fillcolor="#34A853",
fontcolor="#FFFFFF"];

/Il Relationships ATBP -> {Phenol, Amine, TButyl} [label="Comprises"]; Phenol -> Antioxidant
[label="Enables"]; TButyl -> Antioxidant [label="Enhances"]; Amine -> DrugScaffold
[label="Enables"]; DrugScaffold -> {Kinaselnhib, Antilnflam} [label="Leads to"]; } .dot Caption:
Structure-function relationships of 4-Amino-2,6-di-tert-butylphenol.

Conclusion
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4-Amino-2,6-di-tert-butylphenol stands as a testament to the power of rational molecular
design. Born from the industrial need to control oxidation, its structure is a masterclass in
functional group synergy. The evolution of its synthesis reflects the broader push towards
greener, more efficient chemistry. While it remains a cornerstone intermediate in the antioxidant
industry, its potential is far from fully realized. For researchers in medicinal chemistry and drug
development, its combination of a proven antioxidant core with a versatile synthetic handle
presents a compelling starting point for the discovery of new therapeutics targeting a range of
pathologies driven by oxidative stress and cellular signaling. As our understanding of these
processes deepens, the applications for this robust and multifaceted compound are poised to
expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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